molecular formula C9H8N2O2 B7754781 2H-1-Benzopyran-2-one, 4-hydrazinyl- CAS No. 685862-23-1

2H-1-Benzopyran-2-one, 4-hydrazinyl-

Cat. No.: B7754781
CAS No.: 685862-23-1
M. Wt: 176.17 g/mol
InChI Key: CEGRKLUHIWROGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 4-hydrazinyl- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Chemical Reactions Analysis

2H-1-Benzopyran-2-one, 4-hydrazinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced. Major products formed from these reactions include hydrazones, azines, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydrazinyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity or the suppression of cancer cell growth. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential .

Comparison with Similar Compounds

2H-1-Benzopyran-2-one, 4-hydrazinyl- can be compared to other coumarin derivatives, such as 4-hydroxycoumarin and 4-methylcoumarin . While these compounds share a similar core structure, the presence of the hydrazinyl group in 2H-1-Benzopyran-2-one, 4-hydrazinyl- imparts unique chemical properties and biological activities. For example, the hydrazinyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules . This makes 2H-1-Benzopyran-2-one, 4-hydrazinyl- a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-hydrazinylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-7-5-9(12)13-8-4-2-1-3-6(7)8/h1-5,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGRKLUHIWROGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297147
Record name 4-Hydrazinyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685862-23-1
Record name 4-Hydrazinyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685862-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1-Benzopyran-2-one, 4-hydrazinyl-
Reactant of Route 2
Reactant of Route 2
2H-1-Benzopyran-2-one, 4-hydrazinyl-
Reactant of Route 3
Reactant of Route 3
2H-1-Benzopyran-2-one, 4-hydrazinyl-
Reactant of Route 4
2H-1-Benzopyran-2-one, 4-hydrazinyl-
Reactant of Route 5
2H-1-Benzopyran-2-one, 4-hydrazinyl-
Reactant of Route 6
2H-1-Benzopyran-2-one, 4-hydrazinyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.